molecular formula C21H36O4 B088095 2,2'-((1-Methylethylidene)bis(cyclohexane-4,1-diyloxymethylene))bisoxirane CAS No. 13410-58-7

2,2'-((1-Methylethylidene)bis(cyclohexane-4,1-diyloxymethylene))bisoxirane

Cat. No. B088095
CAS RN: 13410-58-7
M. Wt: 352.5 g/mol
InChI Key: GZPRASLJQIBVDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,2’-((1-Methylethylidene)bis(cyclohexane-4,1-diyloxymethylene))bisoxirane” is a chemical compound with the molecular formula C21H36O4 . It is also known by other names such as “2,2-Dicyclohexylpropane” and "Bisphenol A diglycidyl ether" . It is an organic substance and is used in various industrial applications .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple cyclohexane rings and oxirane groups . The IUPAC name for this compound, which gives some insight into its structure, is "2-({[4-(2-{4-[(oxiran-2-yl)methoxy]cyclohexyl}propan-2-yl)cyclohexyl]oxy}methyl)oxirane" .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 465.1°C and a predicted density of 1.07 g/cm3 . It has a water solubility of 63.1 mg/L at 20°C and a logP value of 4 at 25°C .

Scientific Research Applications

  • Biomimetic Catalysis : Bisoxirane compounds have been studied for their biomimetic catalytic properties, particularly in the monooxygenation of cyclohexane, suggesting potential applications in synthetic chemistry (Chen Xin, 1998).

  • Synthesis of Novel Compounds : Research has been conducted on the synthesis of various bisoxirane-related compounds, which may have applications in developing new materials or chemicals. For example, studies on bis(trimethylsiloxy)-compounds and their properties offer insights into the potential applications of similar compounds (Shengkang Liu & Mei‐Fei Yahg, 1964).

  • Epoxy Laminates and Insulating Properties : The preparation and evaluation of epoxy laminates using halogenated bisphenol-C resins, which include bisoxirane structures, demonstrate their potential in creating materials with specific mechano-electrical properties and chemical resistance, indicating uses in electronics and material science (V. Kagathara & P. H. Parsania, 2001).

  • Development of Dental Materials : The mutagenic activity of oxirane structures, relevant to bisoxirane compounds, has been studied in the context of developing non-shrinking dental composite materials. This suggests potential dental applications for bisoxirane derivatives (H. Schweikl, G. Schmalz, & W. Weinmann, 2002).

  • Polymerization and Material Synthesis : Investigations into the polymerization behavior of bisoxirane-related compounds and their derivatives, such as thieno[3,2-b]thiophene derivatives, highlight their potential in the synthesis of novel polymers and materials (T. Itoh, Toshio Nakamura, & M. Kubo, 1999).

Safety And Hazards

This compound is classified with the GHS symbols GHS07 and GHS09, indicating that it can cause skin irritation and is harmful to aquatic life . Precautionary measures include avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

2-[[4-[2-[4-(oxiran-2-ylmethoxy)cyclohexyl]propan-2-yl]cyclohexyl]oxymethyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36O4/c1-21(2,15-3-7-17(8-4-15)22-11-19-13-24-19)16-5-9-18(10-6-16)23-12-20-14-25-20/h15-20H,3-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPRASLJQIBVDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCC(CC1)OCC2CO2)C3CCC(CC3)OCC4CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10928443
Record name 2,2'-{Propane-2,2-diylbis[(cyclohexane-4,1-diyl)oxymethylene]}bis(oxirane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10928443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-((1-Methylethylidene)bis(cyclohexane-4,1-diyloxymethylene))bisoxirane

CAS RN

13410-58-7, 26283-70-5
Record name Hydrogenated bisphenol A diglycidyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13410-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name YX 8000
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26283-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-((1-Methylethylidene)bis(cyclohexane-4,1-diyloxymethylene))bisoxirane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013410587
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-{Propane-2,2-diylbis[(cyclohexane-4,1-diyl)oxymethylene]}bis(oxirane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10928443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-[(1-methylethylidene)bis(cyclohexane-4,1-diyloxymethylene)]bisoxirane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.170
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A reactor of the kind described in Example 8 is charged with 240.4 g (1.0 mol) of perhydrobisphenol A, 3.14 g (0.02 mol) of powdered tin difluoride and 5.28 g (0.02 mol) of 18-crown-6, and the charge is heated to 145° C., whereupon the educt melts. Then, with efficient stirring 152.12 ml (1.94 mol) of epichlorohydrin are added over 30 minutes. The reaction is allowed to continue for 12 hours, then cooled to 55° C., 250 ml of toluene are added and, then, at this temperature, 155.2 g (1.94 mol) of a 50% aqueous solution of sodium hydroxide are added dropwise with efficient stirring over 30 minutes. After stirring for 4.5 hours at 55°-60° C. and cooling to room temperature, the suspension is filtered and the filtrate is washed with toluene. The phases are separated, and the aqueous phase is extracted with 2×100 ml of ethyl acetate. The combined organic phases are washed with a small an amount of 10% KH2PO4 solution as possible and then with water until neutral, dried over magnesium sulfate and filtered. The filtrate is freed from solvent on a rotary evaporator under vacuum (bath temperature 70° C.). Yield: 330.8 g (94% of theory) of yellowish perhydrobisphenol A diglycidyl ether for which the following analytical values are obtained: epoxy value: 4.31 eq/kg (76% of theory); total chlorine content: 2.1%; hydrolysable chlorine content: 171 ppm.
Quantity
240.4 g
Type
reactant
Reaction Step One
Quantity
3.14 g
Type
catalyst
Reaction Step One
Quantity
5.28 g
Type
catalyst
Reaction Step One
Quantity
152.12 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,2'-((1-Methylethylidene)bis(cyclohexane-4,1-diyloxymethylene))bisoxirane
Reactant of Route 2
2,2'-((1-Methylethylidene)bis(cyclohexane-4,1-diyloxymethylene))bisoxirane
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2,2'-((1-Methylethylidene)bis(cyclohexane-4,1-diyloxymethylene))bisoxirane
Reactant of Route 4
Reactant of Route 4
2,2'-((1-Methylethylidene)bis(cyclohexane-4,1-diyloxymethylene))bisoxirane
Reactant of Route 5
2,2'-((1-Methylethylidene)bis(cyclohexane-4,1-diyloxymethylene))bisoxirane
Reactant of Route 6
Reactant of Route 6
2,2'-((1-Methylethylidene)bis(cyclohexane-4,1-diyloxymethylene))bisoxirane

Citations

For This Compound
5
Citations
NM Gunn, M Bachman, GP Li… - Journal of Biomedical …, 2010 - Wiley Online Library
The recent identification of rare cell populations within tissues that are associated with specific biological behaviors, for example, progenitor cells, has illuminated a limitation of current …
Number of citations: 18 onlinelibrary.wiley.com
NM Gunn, R Chang, T Westerhof, GP Li, M Bachman… - Langmuir, 2010 - ACS Publications
We present a magnetic micropallet array and demonstrate its capacity to recover specific, individual adherent cells from large populations and deliver them for downstream single cell …
Number of citations: 17 pubs.acs.org
T Palmer - 2020 - aquila.usm.edu
Epoxide amine matrices are widely utilized in aerospace carbon fiber reinforced polymer (CFRP) composites having engendered significant reductions in weight and fuel consumption. …
Number of citations: 1 aquila.usm.edu
MY Kim, DJ Li, LK Pham, BG Wong, EE Hui - Journal of membrane science, 2014 - Elsevier
Microporous membranes are widely utilized in cell biology to study cell–cell signaling and cell migration. However, the thickness and low porosity of commercial track-etched …
Number of citations: 75 www.sciencedirect.com
NM Gunn - 2010 - search.proquest.com
The evolving appreciation that cellular elements within a tumor play critical roles in defining its biology is driving efforts to intensively study single viable cells of defined phenotypes from …
Number of citations: 0 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.